1-Chloro-3-(isocyano(tosyl)methyl)benzene

Overview

Description

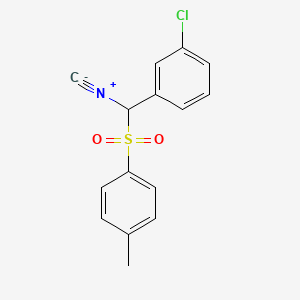

Chemical Structure and Properties 1-Chloro-3-(isocyano(tosyl)methyl)benzene (CAS: 321345-35-1) is a chlorinated aromatic compound with the molecular formula C₁₅H₁₂ClNO₂S. Its structure features a benzene ring substituted with:

- A chlorine atom at the 1-position,

- An isocyano(tosyl)methyl group (–CH(N≡C)SO₂C₆H₄CH₃) at the 3-position.

The tosyl (p-toluenesulfonyl) group acts as a strong electron-withdrawing group, enhancing the reactivity of the adjacent methyl carbon for nucleophilic substitutions . The compound’s molecular weight is 305.78 g/mol, and it is typically stored under dry conditions at 2–8°C due to its sensitivity .

Synthesis

The synthesis involves:

Preparation of TosMIC (tosylmethyl isocyanide) via reaction of tosylmethyl chloride with sodium cyanide.

Substitution of 1-chloro-3-bromobenzene with TosMIC under basic conditions, yielding the target compound . Industrial-scale methods remain underexplored, but lab-scale reactions achieve moderate yields (e.g., 38% for azido derivatives) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(isocyano(tosyl)methyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 1-chloro-3-methylbenzene and p-toluenesulfonyl chloride.

Formation of Intermediate: The methyl group of 1-chloro-3-methylbenzene is converted to a tosylmethyl group using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Introduction of Isocyano Group: The intermediate is then treated with a suitable isocyanide reagent, such as trimethylsilyl isocyanide, to introduce the isocyano group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(isocyano(tosyl)methyl)benzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The isocyano group can be oxidized to form isocyanates.

Reduction: The isocyano group can be reduced to form amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of isocyanates.

Reduction: Formation of amines.

Scientific Research Applications

Applications in Organic Synthesis

1-Chloro-3-(isocyano(tosyl)methyl)benzene is primarily utilized as a building block in organic synthesis. Its unique functional groups allow for various transformations:

- Nucleophilic Substitution Reactions : The chlorine atom serves as a good leaving group, facilitating nucleophilic substitutions that lead to the formation of diverse derivatives.

- Isocyanide Chemistry : The isocyano group can engage in cycloaddition reactions, making it valuable for synthesizing complex cyclic structures.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines or alcohols | Amines or alcohol derivatives |

| Cycloaddition | Reaction with alkenes or alkynes | Cyclic compounds |

| Rearrangement | Pinacol rearrangement under acidic conditions | Rearranged products |

Applications in Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Compounds containing isocyano groups have shown efficacy against various pathogens. Studies suggest that modifications to this compound can enhance its antimicrobial activity.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate significant cytotoxic effects on cancer cell lines, suggesting its potential use as an anticancer agent. The mechanism may involve apoptosis induction and disruption of cellular metabolism.

Case Study: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on different cancer cell lines, revealing IC50 values that indicate its effectiveness compared to standard chemotherapeutic agents.

Applications in Material Science

The compound is also explored for its utility in developing advanced materials:

- Polymer Chemistry : It serves as a precursor for synthesizing functional polymers with tailored properties. Its ability to undergo cross-linking reactions can lead to materials with enhanced mechanical strength and thermal stability.

Table 2: Material Properties of Polymers Derived from this compound

| Property | Value | Significance |

|---|---|---|

| Thermal Stability | High | Suitable for high-temperature applications |

| Mechanical Strength | Enhanced | Improved durability |

Mechanism of Action

The mechanism of action of 1-Chloro-3-(isocyano(tosyl)methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the isocyano group can participate in various addition and cycloaddition reactions. The tosyl group enhances the compound’s stability and reactivity by acting as an electron-withdrawing group.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Yields vary based on reaction optimization (e.g., solvent, catalyst).

Detailed Analysis

Positional Isomers

- 1-Chloro-2-(isocyano(tosyl)methyl)benzene: The 2-positioned isocyano(tosyl)methyl group sterically hinders nucleophilic attacks compared to the 3-position isomer. This reduces reactivity in Suzuki couplings but enhances stability in polymer applications .

Halogen Variants

- 1-Bromo-2-(isocyano(tosyl)methyl)benzene: Bromine’s lower electronegativity (vs. Cl) increases susceptibility to nucleophilic aromatic substitution, making it preferable for catalytic cross-couplings .

Functional Group Modifications

- 1-(Isocyano(tosyl)methyl)-3-(trifluoromethyl)benzene: The CF₃ group’s strong electron-withdrawing nature enhances oxidative stability, favoring use in photovoltaic materials .

- 1-Chloro-3-isothiocyanato-2-methylbenzene : The isothiocyanato group (–N=C=S) enables thiourea formation with amines, useful in pesticide synthesis .

Biological Activity

1-Chloro-3-(isocyano(tosyl)methyl)benzene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group and an isocyano group attached to a benzene ring, with a tosyl (p-toluenesulfonyl) moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound can undergo nucleophilic substitution reactions, leading to the formation of stable complexes that may inhibit or activate enzymatic activity.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which are crucial for cell signaling pathways. This inhibition can alter gene expression and cellular responses.

- Modulation of Metabolic Pathways : It influences metabolic flux by interacting with enzymes involved in glycolysis and the citric acid cycle, affecting overall cellular metabolism.

- Oxidative Stress Response : The compound has been observed to affect gene expression related to oxidative stress and inflammation, suggesting a role in cellular defense mechanisms.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially useful in managing inflammatory diseases.

- Cytotoxicity : At higher concentrations, it can induce cytotoxic effects, highlighting the importance of dosage in therapeutic applications.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Toxicity Studies : Research has indicated that the compound's toxicity varies with dosage. Lower doses may exhibit protective effects against oxidative stress, while higher doses could lead to cellular damage due to increased oxidative stress .

- Cellular Response Studies : In vitro studies have shown that exposure to this compound alters cellular metabolism and gene expression profiles associated with stress responses .

- Animal Model Research : Dosage effects in animal models reveal that this compound can exhibit beneficial effects at low concentrations but may lead to adverse outcomes at higher levels. This underscores the need for careful dosage determination in potential therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-Chloro-3-(isocyano(tosyl)methyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via a multi-component reaction involving 1H-indole-3-carbaldehyde, cyclopropylmethanamine, and piperazine in methanol under reflux for 12 hours. Post-reaction, purification is achieved using silica gel chromatography with an ethyl acetate/petroleum ether gradient. Yield optimization (e.g., 44% in one protocol) depends on stoichiometric ratios, solvent choice, and reflux duration. Purity (≥95%) is confirmed via HPLC .

Q. Which purification techniques are most effective for isolating this compound?

- Methodological Answer : Column chromatography on silica gel with ethyl acetate/petroleum ether mixtures (e.g., 1:3 v/v) is standard for isolating the compound. Analytical TLC (Rf = 0.3–0.4) monitors purity. Recrystallization from polar aprotic solvents like DCM/hexane can further enhance purity. Residual solvents are removed under reduced pressure .

Q. How is this compound characterized structurally and chemically?

- Methodological Answer :

- NMR : H and C NMR in CDCl₃ identify aromatic protons (δ 7.2–7.8 ppm), sulfonyl group protons (δ 2.4–3.1 ppm), and isocyano carbon (δ 120–125 ppm).

- Mass Spectrometry : High-resolution MS (e.g., m/z 321.345 [M+H]⁺) confirms molecular weight (C₁₅H₁₂ClNO₂S).

- FT-IR : Peaks at ~2100 cm⁻¹ (isocyano group) and ~1150 cm⁻¹ (sulfonyl) validate functional groups .

Q. What are the key reactivity trends of the isocyano and tosylmethyl groups in this compound?

- Methodological Answer : The isocyano group participates in [2+1] cycloadditions with alkynes or alkenes, forming heterocycles. The tosylmethyl group acts as a leaving group in nucleophilic substitutions (e.g., SN2 reactions with amines). Reactivity is pH-sensitive; basic conditions stabilize the isocyano group, while acidic conditions may hydrolyze it to a urea derivative .

Advanced Research Questions

Q. How does this compound perform in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The compound serves as a substrate in palladium-catalyzed Suzuki-Miyaura couplings. The chlorine atom at the benzene ring undergoes coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(PPh₃)₄ catalysis (80°C, DMF/H₂O). Yields (>70%) depend on ligand choice and catalyst loading .

Q. What mechanistic insights exist for intermediates formed during reactions involving this compound?

- Methodological Answer : DFT studies suggest that the isocyano group stabilizes transition states via π-backbonding in AuPd-catalyzed reactions. In situ IR spectroscopy tracks intermediate formation (e.g., metal-isocyanide complexes at ~2050 cm⁻¹). ESI-MS detects intermediates like [M+Au]⁺ adducts in photocatalytic C–C bond formations .

Q. Can this compound be used in photocatalytic applications, and what are the optimal conditions?

- Methodological Answer : AuPd nanoparticles supported on nitrogen-rich carbon nitride catalyze the compound’s reaction with aryl halides under visible light (λ = 450 nm). Optimal conditions include 2 mol% catalyst, DMF solvent, and 12-hour irradiation, achieving >85% conversion. The isocyano group enhances electron transfer efficiency .

Q. How does steric hindrance from the tosylmethyl group influence regioselectivity in ortholithiation reactions?

- Methodological Answer : The tosylmethyl group directs ortholithiation at the chloro-substituted benzene ring. Kinetic studies with LDA (lithium diisopropylamide) in THF at −78°C show rate-limiting deaggregation of LDA dimers. LiCl additives accelerate lithiation by stabilizing monomeric LDA species .

Q. What structure-activity relationships (SAR) are observed in analogs of this compound?

- Methodological Answer : Replacing the chlorine atom with electron-withdrawing groups (e.g., CF₃) increases electrophilicity, enhancing cross-coupling yields. Conversely, electron-donating groups (e.g., OMe) reduce reactivity. Tosylmethyl substitution with mesyl groups lowers thermal stability but improves solubility in polar solvents .

Q. How do contradictory data on synthetic yields arise, and how can they be resolved?

- Methodological Answer : Yield discrepancies (e.g., 44% vs. 70%) stem from variations in catalyst purity, solvent drying, and inert atmosphere control. Systematic optimization via DoE (Design of Experiments) identifies critical factors (e.g., reaction temperature, ligand ratio). Reproducibility is enhanced by strict exclusion of moisture and oxygen .

Properties

IUPAC Name |

1-chloro-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2S/c1-11-6-8-14(9-7-11)20(18,19)15(17-2)12-4-3-5-13(16)10-12/h3-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOOCPOWQRFRDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)Cl)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620150 | |

| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321345-35-1 | |

| Record name | 1-Chloro-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.